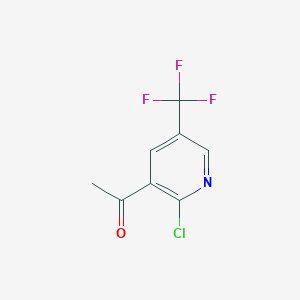

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone

説明

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a pyridine derivative characterized by a ketone group at position 3, a chlorine substituent at position 2, and a trifluoromethyl (-CF₃) group at position 5 of the pyridine ring. Its molecular formula is C₈H₅ClF₃NO, with a molecular weight of 223.58 g/mol and CAS number 944904-73-8 . The compound is utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of the Cl and CF₃ groups, which enhance stability and influence reactivity .

特性

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTURWIPCZHAYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695018 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-73-8 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Vapour Phase Chlorination

According to patent EP0013474B1, 2-chloro-5-(trifluoromethyl)pyridine can be selectively prepared by chlorination of 3-trifluoromethylpyridine in the vapor phase at elevated temperatures (300–450°C), optionally with ultraviolet radiation or free-radical initiators to promote selective substitution at the 2-position.

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | 3-Trifluoromethylpyridine | Vapour phase chlorination |

| Temperature | 300–450°C | Optimal selectivity at ~300°C |

| Chlorine equivalents | 1–6 moles per mole pyridine | Excess chlorine increases polysubstitution |

| Radiation | UV radiation below 250°C (optional) | Enhances radical chlorination |

| Reaction phase | Vapor phase or liquid phase with solvent | Vapor phase preferred for selectivity |

This method achieves selective chlorination at the 2-position while minimizing by-products, enabling easier downstream purification.

Liquid Phase Chlorination

Alternatively, liquid-phase chlorination in organic solvents under UV or radical initiators can be used but may require more extensive purification due to side reactions.

Introduction of the Ethanone Group at the 3-Position

Acylation of 2-Chloro-5-(trifluoromethyl)pyridine

The ethanone group can be introduced by acylation reactions involving 2-chloro-5-(trifluoromethyl)pyridine or its derivatives. One approach involves:

- Conversion of pyridin-2(1H)-one derivatives to 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone using phosphorus oxychloride (POCl3) as a chlorinating and dehydrating agent at elevated temperature (100°C) for several hours.

- Subsequent basification and extraction to isolate the ethanone compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | Precursor for chlorination/acylation |

| Chlorination and dehydration | POCl3, 100°C, 6 h | Formation of 1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone |

| Work-up | Ice quench, basify with K2CO3, extract with DCM | Isolation of ethanone product |

This method is reported in WO2017198812A2 and related literature, offering a robust route to the target ethanone compound.

Catalytic Hydrogenation and Purification

Following acylation, catalytic hydrogenation with Pd/C under hydrogen atmosphere can be employed to reduce any impurities or intermediates, followed by filtration and solvent removal to yield purified ethanone derivatives.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Selectivity: Chlorination at the 2-position is favored at high temperature vapor phase with controlled chlorine equivalents to avoid multiple chlorination.

- Solvent Choice: Dichloromethane and acetone are commonly used solvents for chlorination and acylation steps, balancing solubility and environmental factors.

- Yield Optimization: Vacuum drying and controlled pH adjustments during work-up improve product isolation and purity.

- Environmental Impact: Use of low-toxicity solvents and solvent recycling is emphasized to reduce environmental burden and production costs.

- Scalability: Methods reported are suitable for industrial scale with adaptations such as continuous flow synthesis for better control and throughput.

化学反応の分析

Types of Reactions: 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethanone moiety can participate in oxidation-reduction reactions, altering the oxidation state of the compound.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone, exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridine derivatives showed efficacy against various bacterial strains, suggesting potential for this compound in developing new antibiotics .

Pesticidal Activity

The compound's chlorinated and trifluoromethyl groups contribute to its potential as a pesticide. Research has shown that compounds with similar structures can act as effective herbicides and insecticides. For instance, a study demonstrated that trifluoromethyl-containing pyridines exhibited herbicidal activity against certain weeds, indicating a promising avenue for agricultural applications .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of novel materials. Its reactive functional groups enable it to participate in polymerization reactions, leading to the development of advanced materials with tailored properties for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated pyridine derivatives found that compounds similar to this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of the trifluoromethyl group significantly enhanced antimicrobial potency .

Case Study 2: Herbicidal Activity

In agricultural trials, a related compound demonstrated effective control over Amaranthus retroflexus, a common weed. The application of this compound resulted in a significant reduction in weed biomass compared to untreated controls, showcasing its potential as an environmentally friendly herbicide .

作用機序

The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine atom and ethanone moiety can form covalent bonds with target proteins, altering their function and leading to the desired biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Pyridines with Varied Functional Groups

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

Electronic Effects

- The trifluoromethyl (-CF₃) and chloro (-Cl) groups in the parent compound are strong electron-withdrawing groups (EWGs), deactivating the pyridine ring toward electrophilic substitution. In contrast, analogs like 1-(2-Methoxypyridin-4-yl)ethanone (with electron-donating -OCH₃) exhibit higher reactivity in electrophilic reactions .

Physicochemical Properties

- The higher molecular weight (223.58 g/mol) of the parent compound compared to 1-(2-Methoxypyridin-4-yl)ethanone (151.17 g/mol) suggests differences in boiling/melting points and solubility. The -CF₃ group likely reduces water solubility compared to -OCH₃ .

- Lipophilicity: The trifluoroethanone group in 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone (277.55 g/mol) increases lipophilicity, making it more suitable for membrane penetration in agrochemicals .

生物活性

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone, with the CAS number 944904-73-8, is an organic compound characterized by a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with an ethanone moiety. Its molecular formula is CHClFNO, and it has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone

- Molecular Weight : 223.58 g/mol

- Canonical SMILES : CC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl

- InChI Key : MTURWIPCZHAYAR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural features. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration. The chlorine atom and the ethanone moiety can form covalent bonds with target proteins, potentially altering their functions and leading to various biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria. The exact mechanisms are still under investigation, but it is believed that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in cell cultures, indicating potential applications in treating inflammatory diseases. The compound appears to modulate cytokine production and inhibit pathways associated with inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Study :

- Anti-inflammatory Research :

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Structure | Moderate antimicrobial activity |

| 3-Chloro-5-(trifluoromethyl)pyridine | Structure | Low anti-inflammatory effects |

| 4-Chloro-5-(trifluoromethyl)pyridine | Structure | No significant biological activity |

This table illustrates that this compound stands out due to its enhanced antimicrobial and anti-inflammatory activities compared to its analogs.

Q & A

Q. What are the standard synthetic routes for 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone, and what reaction conditions are critical for high purity?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For Friedel-Crafts, an acyl chloride reacts with a substituted pyridine in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key conditions include:

- Temperature : Maintain 0–5°C to control exothermic reactions.

- Solvent : Use anhydrous dichloromethane or toluene to avoid hydrolysis.

- Workup : Quench the reaction with ice-cold water and extract with ethyl acetate to isolate the product .

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃ | DCM | 65–75% | |

| Suzuki coupling | Pd(PPh₃)₄ | THF/H₂O | 50–60% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Use CDCl₃ as the solvent. Key peaks include:

- ¹H : δ 2.6 ppm (acetyl CH₃), δ 8.2–8.5 ppm (pyridine protons).

- ¹³C : δ 190–195 ppm (ketone C=O), δ 120–150 ppm (CF₃ and Cl-substituted aromatic carbons).

- FTIR : Look for C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 239 (C₈H₄ClF₃NO) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste.

- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek immediate medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in trifluoromethylpyridine acylation reactions?

Methodological Answer: Low yields often arise from steric hindrance or electron-withdrawing effects of the trifluoromethyl group. Strategies include:

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) or ionic liquids to enhance electrophilicity.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 10–15% .

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .

Q. How should contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange broadening.

- X-ray Crystallography : Use SHELXL for structure refinement to confirm regiochemistry and rule out impurities. For example, the chloro and trifluoromethyl groups occupy specific positions on the pyridine ring, which can be validated via crystallographic data .

- Comparative Analysis : Cross-reference with PubChem or NIST databases to validate spectral assignments .

Q. What role does this compound play in medicinal chemistry, and how can its derivatives be designed for biological studies?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

- Neurological Targets : Introduce amine or sulfonamide groups via nucleophilic substitution to modulate blood-brain barrier penetration.

- Enzyme Probes : Functionalize the ketone group with fluorescent tags (e.g., dansyl chloride) for real-time tracking of target engagement .

| Derivative | Modification | Application | Reference |

|---|---|---|---|

| 1-(2-Amino-5-CF₃-pyridin-3-yl)ethanone | NH₂ substitution | Kinase inhibitor development | |

| Oxime derivatives | Ketone → oxime | Anticandidate for bioimaging |

Q. What challenges arise in crystallographic analysis of halogenated pyridine derivatives, and how can they be mitigated?

Methodological Answer:

- Twinned Crystals : Common due to halogen-heavy atoms. Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands .

- Disorder Modeling : Apply PART and SUMP instructions to resolve trifluoromethyl group disorder.

- Data Quality : Collect high-resolution data (≤0.8 Å) to improve R-factor convergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。